molecular formula C20H23N3O2S B1618566 BENZOTHIAZOLE, 5-METHOXY-2-(beta-(1-PYRROLIDINYL)-p-PHENETIDINO)- CAS No. 38519-94-7

BENZOTHIAZOLE, 5-METHOXY-2-(beta-(1-PYRROLIDINYL)-p-PHENETIDINO)-

Cat. No. B1618566
CAS RN: 38519-94-7
M. Wt: 369.5 g/mol
InChI Key: LUCGXGKFBVBPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZOTHIAZOLE, 5-METHOXY-2-(beta-(1-PYRROLIDINYL)-p-PHENETIDINO)- is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality BENZOTHIAZOLE, 5-METHOXY-2-(beta-(1-PYRROLIDINYL)-p-PHENETIDINO)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZOTHIAZOLE, 5-METHOXY-2-(beta-(1-PYRROLIDINYL)-p-PHENETIDINO)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

38519-94-7

Product Name

BENZOTHIAZOLE, 5-METHOXY-2-(beta-(1-PYRROLIDINYL)-p-PHENETIDINO)-

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C20H23N3O2S/c1-24-17-8-9-19-18(14-17)22-20(26-19)21-15-4-6-16(7-5-15)25-13-12-23-10-2-3-11-23/h4-9,14H,2-3,10-13H2,1H3,(H,21,22)

InChI Key

LUCGXGKFBVBPHV-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)OCCN4CCCC4

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)OCCN4CCCC4

Other CAS RN

38519-94-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-methoxy-2-[4-(2-chloroethoxy)anilino]benzothiazole (200 g.), pyrrolidine (144 ml.) and 2-methoxyethanol (1 liter) is boiled under reflux for 16 hours. The mixture is evaporated from the steam bath at reduced pressure and the residue dissolved in approximately 2N hydrochloric acid. The solution is washed with ethyl acetate, basified with 40% sodium hydroxide solution and extracted with chloroform. The chloroform is washed with water, dried over magnesium sulphate and passed through a column of alumina. The column is washed with chloroform and the combined chloroform solutions evaporated. The residue is recrystallised from 2-methoxyethanol to give 5-methoxy-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]benzothiazole, m.p. 167° - 168°C.
Name
5-methoxy-2-[4-(2-chloroethoxy)anilino]benzothiazole
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
144 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Triethylamine (0.7 ml.) is added to a suspension of 2-amino-4-methoxybenzenethiol hydrochloride (0.96 g.) in toluene (20 ml.) under nitrogen. 4-(2-Pyrrolidin-1-ylethoxy)phenyl isothiocyanate (1.24 g.) is added and the mixture stirred and heated under reflux for 16 hours. Ethyl acetate and 10% sodium hydroxide are added and the organic layer separated, washed with water and dried. The organic layer is passed through a column of silica gel (2 × 20 cm.) and the filtrate rejected. The column is eluted with methanol, which, on concentration gives 5-methoxy-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]benzothiazole, m.p. 167° - 168°C.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
4-(2-Pyrrolidin-1-ylethoxy)phenyl isothiocyanate
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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